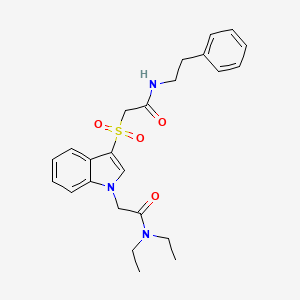![molecular formula C20H15ClN4O4S B2426354 N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 877818-53-6](/img/structure/B2426354.png)
N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H15ClN4O4S and its molecular weight is 442.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis
- Study Focus : Analysis of vibrational spectroscopic signatures of related antiviral molecules.
- Key Findings : The research characterized antiviral molecules similar to the target compound using Raman and Fourier transform infrared spectroscopy. It used density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to stability, validated by vibrational spectral analysis (Mary, Pradhan, & James, 2022).
Antibacterial and Anti-enzymatic Potential
- Study Focus : Synthesis and evaluation of N-substituted derivatives for antibacterial and anti-enzymatic potential.
- Key Findings : Compounds similar to the target molecule were synthesized and evaluated for their antibacterial and anti-enzymatic properties, showing potential as gram-negative bacterial inhibitors. The study used various spectroscopic techniques for structural elucidation (Nafeesa et al., 2017).
Synthesis and Characterization
- Study Focus : Synthesis and spectroscopic characterization of similar compounds.
- Key Findings : The study involved synthesizing and characterizing compounds structurally related to the target chemical. It detailed the reaction processes and used techniques like FT-IR, NMR, and LCMS for characterization (Salian, Narayana, & Sarojini, 2017).
Antibacterial Activity Evaluation
- Study Focus : Synthesis of derivatives and evaluation of antibacterial activity.
- Key Findings : Similar compounds were synthesized and tested against gram-positive and gram-negative bacteria, with some showing moderate to good activity. QSAR studies were also conducted to analyze the structural and physicochemical parameters affecting activity (Desai et al., 2008).
Anticancer Activity
- Study Focus : Synthesis of derivatives and evaluation for anticancer activity.
- Key Findings : The study focused on synthesizing acetamide derivatives and evaluating their anticancer activity. Certain compounds showed potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c21-16-6-1-2-7-17(16)23-19(27)11-30-20-15(10-22)14(9-18(26)24-20)12-4-3-5-13(8-12)25(28)29/h1-8,14H,9,11H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXDDLPHNPIDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

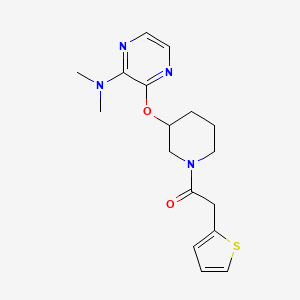
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426273.png)
![2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate](/img/structure/B2426275.png)
![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)
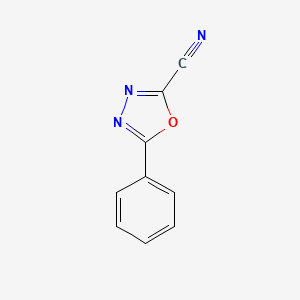
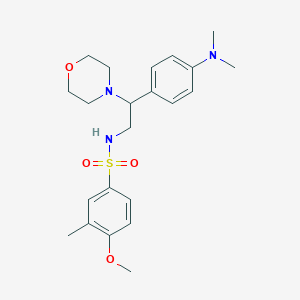

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)

![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)
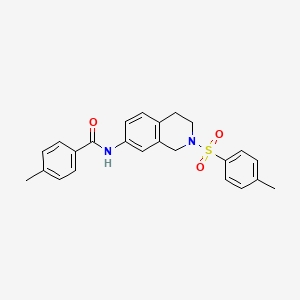
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426293.png)
